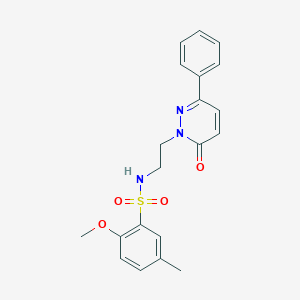
2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential pharmacological activities. In the context of the compound "2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide," we can draw parallels from the synthesis methods described in the provided papers. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization, indicating a methodical approach to optimizing the inhibitory activity of these compounds against kynurenine 3-hydroxylase . Similarly, Schiff base compounds were synthesized from reactions involving sulfamethoxazole and aldehydes, which could be analogous to the synthesis of the compound . The synthesis of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides also provides insight into the manipulation of the sulfonamide group to create compounds with potential for metal coordination .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystallographic study of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen bonding, which contribute to the formation of a three-dimensional network in the crystal . These interactions are important for the stability and reactivity of the compound. Similarly, the study of benzenesulfonamide compounds with piperazine heterocycles used DFT to optimize the molecular structure, which was consistent with the crystal structure determined by X-ray diffraction . This suggests that a detailed molecular structure analysis of "2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" would likely involve similar techniques to understand its conformation and interactions.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can be inferred from the synthesis and characterization of related compounds. For example, the Schiff base compound exhibited tautomerism, which is associated with proton transfer and can lead to photochromic and thermochromic characteristics . The synthesis of new benzenesulfonamides bearing the 1,3,4-oxadiazole moiety involved reactions with CS2 and KOH, as well as the use of Et3N and dimethylaminopyridine for the synthesis of secondary and bis-benzenesulfonamides . These reactions highlight the versatility of benzenesulfonamide derivatives in chemical synthesis and the potential for various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The crystallographic data provided for the Schiff base compound, including space group, cell dimensions, and density, are indicative of the solid-state properties that can affect solubility, stability, and reactivity . The spectroscopic studies, including MS, IR, NMR, and UV-Visible techniques, are essential for characterizing these compounds and understanding their behavior in different environments . The DFT studies of benzenesulfonamide compounds with piperazine heterocycles also provided insights into the molecular electrostatic potential and leading molecular orbital, which are relevant for predicting reactivity and interactions with biological targets .
科学的研究の応用
Heterocyclic Compounds and Their Biological Significance
Heterocyclic compounds bearing a triazine scaffold have been extensively studied for their broad spectrum of biological activities. Triazines exhibit a variety of pharmacological properties, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities. The structural diversity of triazine derivatives allows for significant pharmacological exploration and the development of potential drugs with specific target activities. This suggests that compounds with complex heterocyclic structures, similar to the one , could also have varied biological applications worth investigating (Verma, Sinha, & Bansal, 2019).
Scintillation Materials Research
Research on scintillation materials, including those based on polymethyl methacrylate (PMMA) with various luminescent dyes, provides insights into the development of materials with specific optical properties. By altering the composition of these materials, researchers can tailor their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Such studies indicate the potential for advanced material applications in fields such as radiation detection and optical technology (Salimgareeva & Kolesov, 2005).
Environmental Impact of Organic Compounds
The environmental effects of organic UV filters, such as oxybenzone and others, have been extensively reviewed. These studies highlight the persistence of such compounds in water sources and their potential impact on aquatic ecosystems, including coral reefs and fish species. This body of research underscores the importance of evaluating the environmental fate and behavior of synthetic organic compounds, which could extend to evaluating the ecological footprint of new chemical entities (Schneider & Lim, 2019).
特性
IUPAC Name |
2-methoxy-5-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-8-10-18(27-2)19(14-15)28(25,26)21-12-13-23-20(24)11-9-17(22-23)16-6-4-3-5-7-16/h3-11,14,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNIRNMKBJNVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

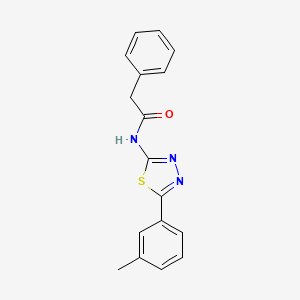
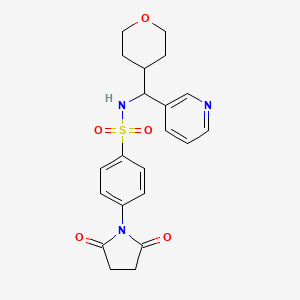
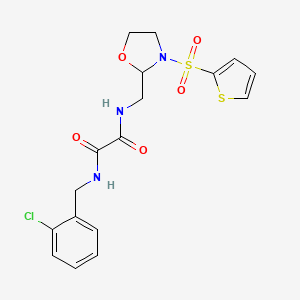
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)

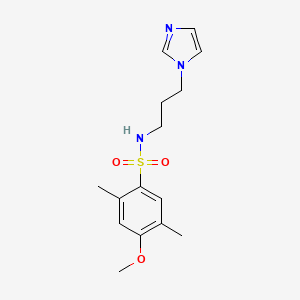
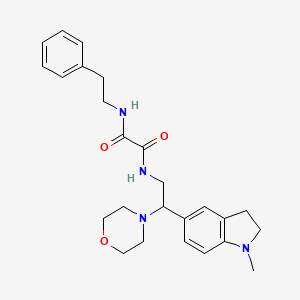
![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

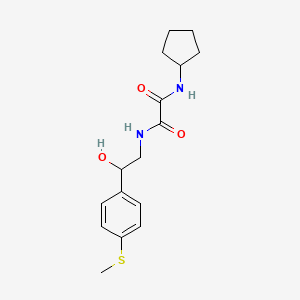
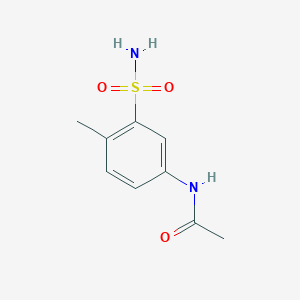
![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)
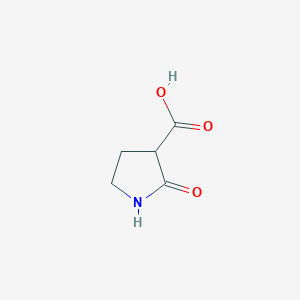
![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)